molecular formula C15H18N2O5S B2405984 1-(1-((4-Methoxy-3-methylphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione CAS No. 1795191-47-7

1-(1-((4-Methoxy-3-methylphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione

Cat. No.: B2405984
CAS No.: 1795191-47-7
M. Wt: 338.38
InChI Key: JCFSPJSBYUPQKD-UHFFFAOYSA-N
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Description

1-(1-((4-Methoxy-3-methylphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-((4-Methoxy-3-methylphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Azetidine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the azetidine ring.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced through sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.

    Formation of the Pyrrolidine-2,5-dione Moiety: This step involves the cyclization of intermediates to form the pyrrolidine-2,5-dione structure.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(1-((4-Methoxy-3-methylphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution Reagents: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(1-((4-Methoxy-3-methylphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione has a wide range of scientific research applications:

    Chemistry: The compound is studied for its unique reactivity and potential as a building block for more complex molecules.

    Biology: It is investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound’s unique properties make it a candidate for use in materials science and industrial processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-((4-Methoxyphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione
  • 1-(1-((4-Methylphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione
  • 1-(1-((4-Methoxy-3-methylphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione

Uniqueness

This compound stands out due to its specific combination of functional groups and ring structures, which confer unique chemical and biological properties

Properties

IUPAC Name

1-[1-(4-methoxy-3-methylphenyl)sulfonylazetidin-3-yl]pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O5S/c1-10-7-12(3-4-13(10)22-2)23(20,21)16-8-11(9-16)17-14(18)5-6-15(17)19/h3-4,7,11H,5-6,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCFSPJSBYUPQKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CC(C2)N3C(=O)CCC3=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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